molecular formula C18H15F2NO3 B2648504 N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,6-difluorobenzamide CAS No. 2034545-37-2

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,6-difluorobenzamide

Cat. No.: B2648504
CAS No.: 2034545-37-2
M. Wt: 331.319
InChI Key: HIOHVEJKAPRCOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-2,6-difluorobenzamide is a synthetic compound characterized by a 2,6-difluorobenzamide core substituted with a 2-(1-benzofuran-2-yl)-2-hydroxypropyl group.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2NO3/c1-18(23,15-9-11-5-2-3-8-14(11)24-15)10-21-17(22)16-12(19)6-4-7-13(16)20/h2-9,23H,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOHVEJKAPRCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C(C=CC=C1F)F)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,6-difluorobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,6-difluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a dihydrobenzofuran derivative.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer potential of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,6-difluorobenzamide. The compound has shown promise in inhibiting tumor growth in various cancer cell lines.

  • Case Study : In vitro assays demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7) via mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS) and activation of caspases .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens.

  • Data Table: Antimicrobial Efficacy
PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that this compound possesses significant antimicrobial properties, making it a candidate for further development as an antimicrobial agent.

Neuroprotective Effects

Neuroprotective properties have been attributed to this compound, particularly in models of neurodegenerative diseases.

  • Case Study : A study on neuroblastoma cells indicated that the compound could protect against oxidative stress-induced cell death, potentially through the modulation of neuroinflammatory pathways .

Pharmacological Mechanisms

The mechanisms underlying the pharmacological effects of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer progression and microbial metabolism.
  • Modulation of Signaling Pathways : It affects key signaling pathways such as PI3K/Akt and MAPK pathways, which are crucial in cell survival and proliferation.

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The 2,6-difluorobenzamide group is shared among several compounds with diverse applications. Key analogs include:

Diflubenzuron (N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide)
  • Structure : 2,6-difluorobenzamide linked to a 4-chlorophenyl urea group.
  • Application : Benzoylurea insecticide targeting chitin synthesis in arthropods.
  • Properties : Classified as an environmentally hazardous substance (UN3082) with aquatic toxicity .
Teflubenzuron (N-[[(3,5-dichloro-2,4-difluorophenyl)amino]carbonyl]-2,6-difluorobenzamide)
  • Structure : 2,6-difluorobenzamide with a 3,5-dichloro-2,4-difluorophenyl urea substituent.
  • Application : Agricultural pesticide effective against lepidopteran pests.
  • Properties : Enhanced halogenation likely improves stability and persistence in environmental matrices .
N-(1-Chloro-9,10-dioxoanthracen-2-yl)-2,6-difluorobenzamide
  • Structure: 2,6-difluorobenzamide fused to a chlorinated anthraquinone-like group.
  • Properties : Demonstrates high binding affinity (-9.8 kcal/mol) to VEGFR2 via hydrogen bonding (Cys917) and hydrophobic interactions (Glu883, Val914). Predicted hepatotoxicity in silico .
Hexaflumuron (N-[[(3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]amino]carbonyl]-2,6-difluorobenzamide)
  • Structure : 2,6-difluorobenzamide with a tetrafluoroethoxy-substituted phenyl urea.
  • Application : Termiticide and insect growth regulator.
  • Properties : High lipophilicity due to fluorinated groups, enhancing soil penetration .

Comparative Analysis

Structural Modifications and Implications
Compound Key Substituent Biological Target/Application Physicochemical Properties
Target Compound Benzofuran-hydroxypropyl Undocumented (research candidate) Hypothetical: Moderate lipophilicity due to benzofuran; potential H-bonding via hydroxyl group.
Diflubenzuron 4-Chlorophenyl urea Chitin synthesis inhibition High environmental persistence; water solubility ~0.3 mg/L .
VEGFR2 Inhibitor Chloro-dioxoanthracenyl VEGFR2 kinase High binding affinity; logP ~4.2 (predicted) .
Hexaflumuron Tetrafluoroethoxy-phenyl urea Insect growth regulation logP ~5.1; soil half-life >100 days .
  • Benzofuran vs. Benzofuran moieties are associated with CNS activity and kinase modulation in pharmaceuticals, suggesting possible therapeutic applications .
  • Fluorination Patterns : While all compounds share 2,6-difluorination on the benzamide, additional halogens (e.g., Cl in teflubenzuron) or fluorinated alkoxy groups (hexaflumuron) enhance environmental stability. The target compound lacks these, which may reduce persistence but improve biodegradability.
Toxicity and Environmental Impact
  • Diflubenzuron and hexaflumuron are flagged as environmental pollutants due to bioaccumulation and aquatic toxicity .
  • The VEGFR2 inhibitor’s anthracenyl group correlates with hepatotoxicity predictions, whereas the target compound’s benzofuran group may pose mutagenic risks if metabolized to reactive intermediates .

Research Findings and Discussion

  • Agrochemical Potential: The absence of a urea linker in the target compound likely precludes benzoylurea-like insecticidal activity. However, benzofuran derivatives have shown antifungal and herbicidal properties in unrelated studies, warranting exploration in agrochemical screens.
  • Therapeutic Prospects : The hydroxyl and benzofuran groups may enable interactions with mammalian enzymes or receptors, analogous to the VEGFR2 inhibitor’s anthracenyl-mediated binding. Computational docking studies could elucidate its affinity for kinase targets .
  • Synthetic Challenges : The hydroxypropyl-benzofuran substituent introduces stereochemical complexity, necessitating advanced crystallization techniques (e.g., SHELX-based refinement) for structural validation .

Biological Activity

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,6-difluorobenzamide is a compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H16F2N2O3
  • Molecular Weight : 320.31 g/mol

Biological Activity Overview

Research indicates that benzofuran derivatives, including this compound, exhibit a variety of biological activities:

  • Anticancer Properties : Benzofuran derivatives have shown significant anticancer effects. For example, certain substituted benzofurans have demonstrated cell growth inhibition in various cancer cell lines, such as leukemia and non-small cell lung cancer .
    Cancer TypeInhibition Rate (%)
    Leukemia K-56256.84
    Non-small cell lung80.92
    Colon cancer HCT-11672.14
  • Antimicrobial Effects : Some studies highlight the antimicrobial properties of benzofuran compounds against both gram-positive and gram-negative bacteria. For instance, compounds with specific substitutions at the C-6 position of benzofuran were found to be potent against Mycobacterium tuberculosis and other bacterial strains .
  • Anti-inflammatory Activity : Benzofurans have also been noted for their anti-inflammatory effects, which could have therapeutic implications in treating inflammatory diseases.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Certain benzofuran derivatives inhibit key enzymes involved in cancer progression and inflammation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to reduced cell viability.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    A study published in 2019 investigated the anticancer effects of various benzofuran derivatives. Among them, a compound structurally similar to this compound exhibited strong inhibition rates across multiple cancer cell lines .
    • Cell Lines Tested :
      • K-562 (Leukemia)
      • NCI-H460 (Lung Cancer)
      • HCT-116 (Colon Cancer)
    The results indicated a promising potential for further development as an anticancer agent.
  • Antimicrobial Activity Assessment :
    Another research effort focused on the antimicrobial properties of benzofuran derivatives against M. tuberculosis. The findings revealed that specific modifications at the C-6 position significantly enhanced activity against this pathogen while maintaining low toxicity towards mammalian cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,6-difluorobenzamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including coupling the benzofuran-propyl-hydroxy moiety with 2,6-difluorobenzamide. A similar approach is seen in the synthesis of etoxazole, where intermediates like N-(2-chloro-1-methoxyethyl)-2,6-difluorobenzamide are reacted with phenolic derivatives in xylene under controlled conditions . Key steps include solvent selection (e.g., xylene for high-boiling reactions), acid/base catalysts for coupling, and purification via distillation or recrystallization.

Q. Which analytical techniques are critical for confirming the compound’s purity and structural integrity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are essential for purity assessment. Crystallographic characterization using SHELX software (e.g., SHELXL for refinement) is recommended for resolving 3D structures, particularly for verifying stereochemistry and hydrogen-bonding patterns . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY) is critical for confirming substituent positions and detecting impurities.

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer : Enzyme-linked immunosorbent assays (ELISAs) or fluorescence-based kinase inhibition assays can evaluate binding to targets like VEGFR2. For example, computational docking (as in and ) can guide assay design by identifying key interaction residues (e.g., Cys917 for hydrogen bonding). Cytotoxicity assays (e.g., MTT on cancer cell lines) should accompany enzyme studies to assess selectivity .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations improve understanding of the compound’s interaction with VEGFR2?

  • Methodological Answer : Pharmacophore modeling and molecular docking (using tools like AutoDock Vina) can predict binding modes. highlights stabilizing interactions such as hydrogen bonds with Cys917 (2 Å distance) and hydrophobic interactions with Glu883/915. Molecular dynamics simulations (e.g., GROMACS) over 100+ ns trajectories can validate stability and assess conformational changes under physiological conditions .

Q. What strategies resolve contradictions between computational binding affinity predictions and experimental data?

  • Methodological Answer : Discrepancies may arise from force field limitations or solvation effects. Hybrid quantum mechanics/molecular mechanics (QM/MM) methods can refine docking scores. Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) provides direct binding constants. Cross-referencing with structural analogs (e.g., urea derivatives in ) helps contextualize affinity ranges .

Q. How can structural optimization enhance pharmacokinetics while maintaining efficacy?

  • Methodological Answer : Substituent modification (e.g., introducing polar groups on the benzofuran ring) improves solubility without disrupting key interactions. Toxicity prediction tools (e.g., Ames test for mutagenicity, hepatic CYP450 assays) guide safety optimization. emphasizes balancing hydrophobicity (for membrane permeability) and hydrogen-bond donors (for target engagement) .

Q. What crystallographic challenges arise in resolving the compound’s structure, and how are they addressed?

  • Methodological Answer : Twinning or low-resolution data may complicate refinement. SHELXD/SHELXE are robust for experimental phasing, especially with high-resolution synchrotron data. Partial occupancy modeling and TLS parameterization in SHELXL improve accuracy for flexible regions like the hydroxypropyl chain .

Methodological Considerations Table

Research Stage Key Techniques References
SynthesisMulti-step coupling, xylene solvent
Structural AnalysisSHELX refinement, NMR/HPLC
Target InteractionDocking (AutoDock), QM/MM simulations
Pharmacokinetic ProfilingCYP450 assays, LogP optimization
Toxicity ScreeningAmes test, hepatic cell assays

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.